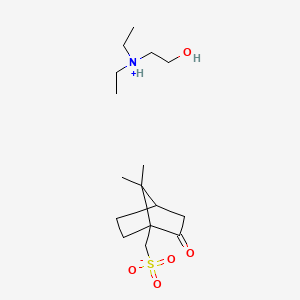
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate is a chemical compound with a unique structure that combines both ammonium and sulphonate groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate typically involves the reaction of diethylamine with 2-hydroxyethyl chloride to form diethyl(2-hydroxyethyl)amine. This intermediate is then reacted with (1)-2-oxobornane-10-sulphonic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as halides, thiols, and amines in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various formulations.
Mecanismo De Acción
The mechanism of action of Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and stability. The sulphonate group can participate in ionic interactions, while the ammonium group can form hydrogen bonds, contributing to the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl(2-hydroxyethyl)ammonium chloride
- Diethyl(2-hydroxyethyl)ammonium bromide
- Diethyl(2-hydroxyethyl)ammonium sulfate
Uniqueness
Diethyl(2-hydroxyethyl)ammonium (1)-2-oxobornane-10-sulphonate is unique due to the presence of the (1)-2-oxobornane-10-sulphonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.
Propiedades
Número CAS |
93777-04-9 |
|---|---|
Fórmula molecular |
C16H31NO5S |
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
diethyl(2-hydroxyethyl)azanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate |
InChI |
InChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3 |
Clave InChI |
LDKMKHPPNJOGRA-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



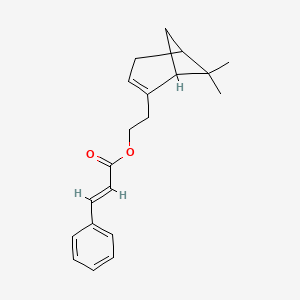
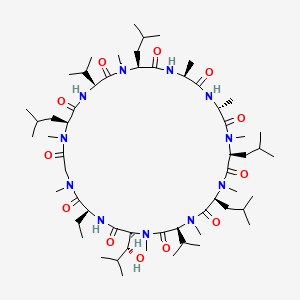
![[(1R)-9-azabicyclo[4.2.1]non-2-en-2-yl]-(1,2-oxazolidin-2-yl)methanone;(E)-but-2-enedioic acid](/img/structure/B12686884.png)

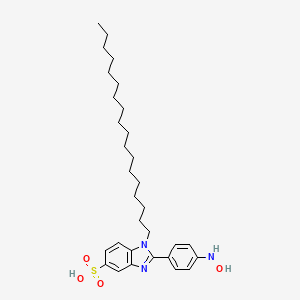

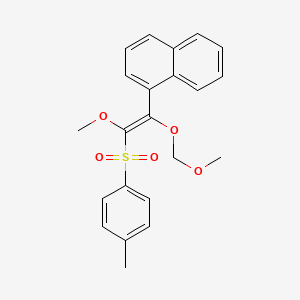
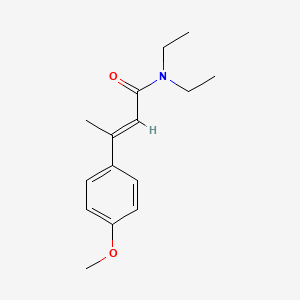


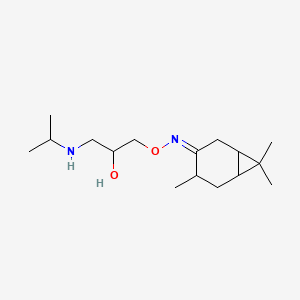
![3-(2-Butylbicyclo[2.2.1]hept-2-YL)propionaldehyde](/img/structure/B12686936.png)

